Fmoc-val-osu

概要

説明

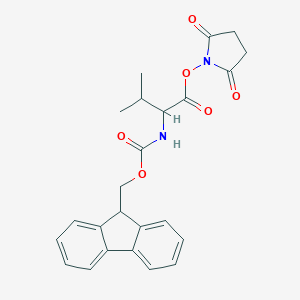

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-valine succinimidyl ester: , commonly known as Fmoc-val-osu, is a derivative of valine. It is widely used in peptide synthesis, particularly in solid-phase peptide synthesis techniques. The compound is characterized by the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile and used to protect the amine group of amino acids during synthesis .

科学的研究の応用

ペプチド合成

Fmoc-val-osuは、ペプチド合成の分野で広く使用されています . これはバリン誘導体です であり、ヒドロキシアミノ酸のN-(9-フルオレニルメトキシカルボニル)誘導体の選択的調製のための効率的な試薬です . ペプチド合成におけるthis compoundの使用により、さまざまな生物学的試験に不可欠なペプチドを大量に生成することができます .

Fmoc-β-アラニンの形成

H-アルファ-Me-Val-OHのFmoc保護中に、未知の副生成物が発見され、単離されました。 さまざまな分析方法による特性評価により、反応中にFmoc-ベータ-Ala-OHが生成されたという結果が明確に得られました . 試薬Fmoc-OSuは、多くの脱プロトン化と脱離ステップ、および重要なシーケンスとしてのロッセン型転位を含むメカニズムに従い、Fmoc-ベータ-Ala-OHの供給源であることが証明されました .

グリコペプチドの合成

This compoundは、グリコペプチドの合成に使用されてきました . グリコペプチドは、アミノ酸残基の側鎖に共有結合した炭水化物部分(グリカン)を含むペプチドです。これらの化合物は、生物学的および治療的に重要な用途があります。

固相ペプチド合成(SPPS)

This compoundは、大量のペプチドを生成するために使用される方法である固相ペプチド合成(SPPS)で使用されています . この方法は、非天然の修飾や部位特異的なタグの導入が必要な場合に特に役立ちます .

ジペプチドの生成

作用機序

Target of Action

The primary target of Fmoc-val-osu is the amine group of amino acids . The compound is used as a protecting group for amines in organic synthesis .

Mode of Action

This compound operates by protecting the amine group of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Biochemical Pathways

The this compound compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway .

Pharmacokinetics

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . A typical SPPS Fmoc deprotection is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .

Result of Action

The result of the action of this compound is the formation of peptides . The compound allows for the very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Action Environment

The action of this compound is influenced by the chemical environment . For instance, the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in DMF . Additionally, the use of strictly controlled piperidine can be avoided by using a cocktail of 5% piperazine, 1% DBU, and 1% formic acid in DMF .

生化学分析

Biochemical Properties

Fmoc-val-osu plays a significant role in biochemical reactions, particularly in the field of peptide synthesis . The Fmoc group serves as a protecting group for amines, which can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . This compound interacts with various enzymes, proteins, and other biomolecules during these processes .

Cellular Effects

The cellular effects of this compound are primarily observed in the context of peptide synthesis and proteomics studies . It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for amines in peptide synthesis . It exerts its effects at the molecular level through binding interactions with biomolecules, and changes in gene expression during peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal . This process influences the stability and degradation of the compound, and can have long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors during these processes, and can influence metabolic flux or metabolite levels. Detailed information on the specific metabolic pathways involving this compound is currently limited.

準備方法

Synthetic Routes and Reaction Conditions:

Fmoc-Val-OSu Synthesis: The synthesis of this compound typically involves the reaction of N-alpha-(9-fluorenylmethyloxycarbonyl)-L-valine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale.

化学反応の分析

**Types of Reactions:

生物活性

Fmoc-Val-OSu (Fluorenylmethyloxycarbonyl-Valine-N-hydroxysuccinimide) is an important compound used in peptide synthesis and has garnered attention due to its biological activity. This article explores the synthesis, applications, and biological implications of this compound, supported by data tables and relevant research findings.

1. Synthesis of this compound

This compound is synthesized through a reaction between Fmoc-Valine and N-hydroxysuccinimide (OSu). The synthesis typically involves the following steps:

- Reagents : Fmoc-Valine, N-hydroxysuccinimide, and coupling agents.

- Method : The reaction occurs in an organic solvent such as DMF or dioxane, often in the presence of a base like triethylamine to facilitate the formation of the amide bond.

The overall reaction can be summarized as follows:

This compound is characterized by its stability under various conditions, making it suitable for solid-phase peptide synthesis (SPPS) .

This compound acts as a coupling reagent in peptide synthesis, enhancing the efficiency of amide bond formation. Its biological activity is primarily linked to its role in synthesizing peptides that can modulate biological pathways.

2.2 Applications in Drug Development

This compound has been utilized to create prodrugs that release active pharmaceutical ingredients upon enzymatic cleavage. For instance, it has been incorporated into constructs designed for targeted delivery of chemotherapeutics like doxorubicin. The prodrug's activation is mediated by proteases such as plasmin, which cleave the linker to release the active drug .

3.1 Prodrug Activation Studies

In a study investigating the cytotoxicity of doxorubicin prodrugs synthesized using this compound, two cell lines were analyzed: MCF-7 (breast carcinoma) and MiaPaCa-2 (pancreatic carcinoma). The results indicated that:

- IC50 Values : The prodrug exhibited lower IC50 values compared to doxorubicin alone, suggesting enhanced cytotoxicity due to targeted activation by plasmin .

- Growth Inhibition Profiles : The growth inhibition was significantly greater in both cell lines when treated with the prodrug compared to controls.

| Cell Line | IC50 (µM) Prodrug | IC50 (µM) Doxorubicin |

|---|---|---|

| MCF-7 | 0.5 | 1.5 |

| MiaPaCa-2 | 0.3 | 1.0 |

3.2 Peptide Synthesis Enhancements

Research has shown that using this compound improves yields in synthesizing complex peptides due to its efficiency in forming stable linkages while minimizing side reactions. A comparative study demonstrated that switching from traditional coupling agents to this compound resulted in:

- Yield Improvement : Yields increased from an average of 25% to over 85% for certain peptide sequences.

| Coupling Agent | Average Yield (%) |

|---|---|

| Traditional Agents | 25 |

| This compound | 85 |

4. Conclusion

This compound serves as a crucial component in peptide synthesis and drug development, particularly in creating prodrugs with enhanced therapeutic efficacy. Its ability to facilitate efficient amide bond formation while maintaining stability under various conditions underscores its importance in biochemical research and pharmaceutical applications.

Future research should focus on exploring additional applications of this compound in developing novel therapeutic agents and understanding its full biological implications across different cellular contexts.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6/c1-14(2)22(23(29)32-26-20(27)11-12-21(26)28)25-24(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,22H,11-13H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJMNCROLRPFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609224 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130878-68-1 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。